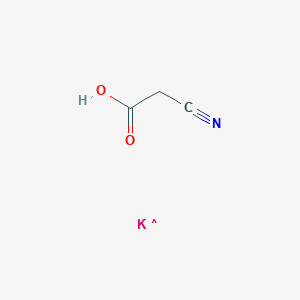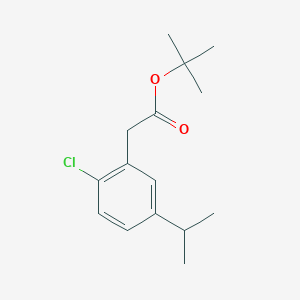
Tert-butyl 2-(2-chloro-5-isopropyl-phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-chloro-5-isopropylphenyl)acetate: is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-chloro-5-isopropylphenyl)acetate typically involves the esterification of 2-(2-chloro-5-isopropylphenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Hydroxy or keto derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.
Biology: In biological research, derivatives of this compound can be used as probes or ligands to study enzyme interactions and receptor binding.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2-chloro-5-isopropylphenyl)acetate depends on its specific application. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Molecular Targets and Pathways:
Enzymatic Interactions: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function.
Receptor Binding: Derivatives of the compound may bind to specific receptors, modulating biological pathways and cellular responses.
Comparación Con Compuestos Similares
tert-Butyl acetate: A simpler ester with similar reactivity but lacking the chloro and isopropyl groups.
2-(2-Chloro-5-isopropylphenyl)acetic acid: The acid precursor to the ester, with different reactivity and applications.
tert-Butyl 2-(2-chlorophenyl)acetate: A similar ester without the isopropyl group, affecting its physical and chemical properties.
Uniqueness: tert-Butyl 2-(2-chloro-5-isopropylphenyl)acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the chloro and isopropyl groups on the phenyl ring enhances its chemical versatility, making it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C15H21ClO2 |
|---|---|
Peso molecular |
268.78 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-chloro-5-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C15H21ClO2/c1-10(2)11-6-7-13(16)12(8-11)9-14(17)18-15(3,4)5/h6-8,10H,9H2,1-5H3 |
Clave InChI |
CORFCVPIRGDGGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)Cl)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



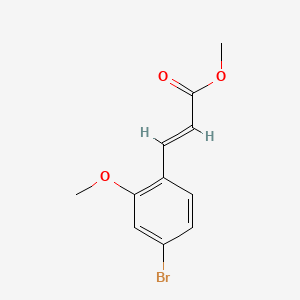

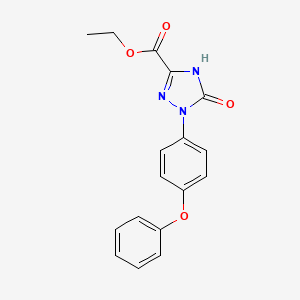
![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)

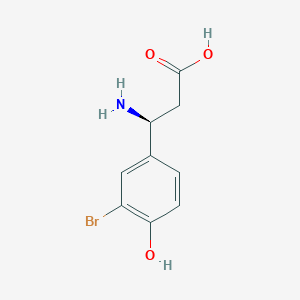

![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
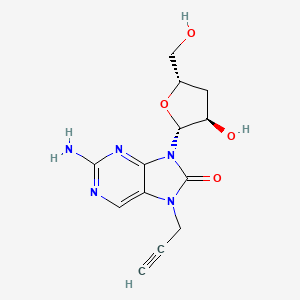
![2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)](/img/structure/B13909751.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)

